Home > Products > Screening Compounds P141518 > 3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide
3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide - 1016705-90-0

3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide

Catalog Number: EVT-3209266
CAS Number: 1016705-90-0
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Aminophenyl)-4-[N-(Pyridin-3-ylmethoxycarbonyl)-Aminomethyl]Benzamide (MS-275)

    Compound Description: MS-275 is a benzamide derivative that acts as a potent and selective histone deacetylase (HDAC) inhibitor. It exhibits brain-region-selective inhibition of HDACs and has demonstrated significant anti-tumor efficacy in preclinical studies, specifically in colon cancer models. [, , , , , , , , , , , , ]

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

    Compound Description: YM-09151-2 is a benzamide derivative exhibiting potent neuroleptic activity. It demonstrates significantly higher potency compared to haloperidol and metoclopramide in inhibiting apomorphine-induced stereotyped behavior in rats. Notably, YM-09151-2 displays a favorable ratio of antistereotypic activity to cataleptogenicity, suggesting potential therapeutic benefits with reduced side effects. []

(5S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide ((S)-BZM)

    Compound Description: (S)-BZM serves as a key precursor in the synthesis of (S)-2-hydroxy-3-123I-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide ((S)-123I-IBZM), a radiolabeled imaging agent used in medical imaging studies. []

7α-(Aminomethyl)-N-cyclopropylmethyl-6,14-endo-ethanotetrahydronororipavines and their cinnamoyl derivatives

    Compound Description: These compounds, particularly the cinnamoyl derivative (e.g., compound 5c in the referenced study), exhibit high potency as opioid antagonists. The introduction of a methylene spacer in the aminomethyl derivative significantly enhances its antagonistic potency compared to the corresponding amino derivative. [, ]

Overview

3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide is a chemical compound characterized by its unique structure, which includes an amino group, a cyclopropylmethyl group, and a benzamide core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Source and Classification

This compound belongs to the class of benzamides, which are derivatives of benzoic acid where the carboxylic acid group is replaced by an amide. The presence of the cyclopropylmethyl moiety adds to its structural diversity and may influence its pharmacological properties. Research has indicated that similar compounds can exhibit significant biological activities, making them valuable for further study in drug development and other applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available precursors such as substituted benzaldehydes or benzoic acids.
  2. Nitration: The aromatic ring is nitrated to introduce a nitro group, which can later be reduced to an amino group.
  3. Reduction: The nitro group is reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts or other suitable methods.
  4. Cyclopropylmethylation: The amino group is then alkylated with cyclopropylmethyl chloride under basic conditions, typically using sodium hydride as a base.
  5. Amidation: Finally, the resultant intermediate undergoes amidation with methylamine to yield the target compound .

Industrial Production Methods

In industrial settings, these synthetic routes may be optimized for large-scale production, employing continuous flow reactors and automated systems to enhance yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide can be described as follows:

  • Molecular Formula: C_{12}H_{16}N_{2}O
  • Molecular Weight: Approximately 204.27 g/mol
  • Structural Features:
    • A benzene ring connected to an amine group (aminomethyl).
    • A cyclopropylmethyl substituent attached to the nitrogen atom of the amide.

The structural configuration plays a crucial role in determining the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide can participate in various chemical reactions:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: The benzamide can be reduced to form primary amines.
  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions such as halogenation or nitration.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate or hydrogen peroxide.
  • Reduction Catalysts: Palladium on carbon or lithium aluminum hydride.
  • Substitution Agents: Halogenating agents like chlorine or bromine; nitrating agents such as nitric acid .
Mechanism of Action

The mechanism of action for 3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor for certain enzymes or receptors, affecting pathways related to inflammation or microbial resistance. The precise mechanisms depend on the specific biological context and targets involved .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid at room temperature.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with electrophiles due to the presence of the amino group and can undergo various substitution reactions on the aromatic ring .
Applications

3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide has several scientific applications:

  • Medicinal Chemistry: Investigated for potential therapeutic uses, including antimicrobial and anti-inflammatory properties.
  • Chemical Synthesis: Used as a building block for synthesizing more complex molecules in organic chemistry.
  • Biological Research: Studied for its interactions with biological targets, which may lead to new drug discoveries .
Introduction to Molecular Scaffold and Therapeutic Significance

Structural Motifs in Neurological and Opioid Receptor-Targeted Agents

The benzamide scaffold represents a privileged structure in central nervous system (CNS) drug design, characterized by its conformational flexibility, hydrogen-bonding capacity, and metabolic stability. Within this chemical class, 3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide exemplifies strategic molecular engineering for neurotherapeutic targeting. Its structure integrates three pharmacophoric elements critical for blood-brain barrier (BBB) penetration and receptor engagement:

  • Aminomethyl linker: The meta-substituted -CH~2~NH~2~ group provides hydrogen-bond donor/acceptor capabilities essential for aqueous solubility while maintaining moderate lipophilicity. Protonation at physiological pH facilitates interactions with anionic membrane components during BBB transit [1] [6].
  • N-Cyclopropylmethyl group: This compact, semi-rigid aliphatic system induces torsional constraints that may favor bioactive conformations at G protein-coupled receptors (GPCRs). The cyclopropyl ring’s high bond angle strain enhances binding energy through van der Waals contacts with hydrophobic receptor subpockets [3] [7].
  • Benzamide core: The aromatic platform enables π-stacking interactions with transmembrane helices and serves as a scaffold for substituent vectoring toward orthosteric/allosteric sites [3] [10].

Table 1: Structural Comparison of Bioactive Benzamide Derivatives

CompoundCore StructureKey SubstituentsPharmacological Target
3-(Aminomethyl)-N-(cyclopropylmethyl)benzamideBenzamidemeta-Aminomethyl, N-CyclopropylmethylOpioid receptors (predicted)
FTBMT [5]BenzamideTriazole, TrifluoromethylbenzylGPR52 agonist
3-Amino-N-cyclopropyl-4-methylbenzamide [6]Benzamidemeta-Amino, para-MethylUnknown (structural analog)
Lorcaserin [9]BenzamideChlorophenyl, Ethylamino5-HT~2C~ receptor agonist

This molecular architecture aligns with established CNS drug space parameters: molecular weight (MW = 232.3 g/mol), calculated partition coefficient (cLogP ≈ 1.8), hydrogen bond acceptors (HBA = 3), and hydrogen bond donors (HBD = 2), positioning it favorably for brain accessibility [1] [6]. The scaffold’s similarity to neuromodulatory agents like GPR52 agonists [5] and opioid receptor ligands [3] underscores its potential for targeting neuropsychiatric and pain disorders.

Role of N-Cyclopropylmethyl Benzamide Derivatives in GPCR Modulation

The N-cyclopropylmethyl (N-CPM) moiety is a critical determinant of functional selectivity at opioid and related GPCRs. Structural biology studies reveal that this group engages a conserved hydrophobic subpocket between transmembrane helices 5 (TM5) and extracellular loop 2 (ECL2), influencing receptor conformational states:

  • Bias signaling induction: N-CPM substitution in morphinan analogs (e.g., MP1207/MP1208) promotes G~i~ protein signaling while attenuating β-arrestin recruitment at mu (MOR) and kappa (KOR) opioid receptors. This bias profile correlates with reduced respiratory depression and aversion in preclinical models [3].
  • Receptor subtype cross-reactivity: The compact cyclopropyl group enables dual MOR/KOR engagement by accessing complementary lipophilic regions. Molecular dynamics simulations indicate that N-CPM adopts distinct orientations in MOR versus KOR binding pockets, facilitating receptor cross-talk that may enhance analgesia while mitigating tolerance [3] [10].
  • Conformational effects: Cyclopropyl’s restricted rotation imposes torsional strain on the adjacent amide bond, favoring transoid geometries that project the aminomethyl group toward conserved aspartate residues (e.g., D~147~ in KOR). This may strengthen ionic interactions with protonated amines [3] [7].

In 3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide, the N-CPM group synergizes with the aminomethylbenzyl component to create a "dual vector" pharmacophore. The aminomethyl arm may target anionic residues in the orthosteric pocket (e.g., D~128~ in MOR), while N-CPM extends toward less conserved allosteric regions, potentially conferring subtype selectivity. Such modular design mirrors biased agonists like TRV130 (oliceridine), where N-cyclopropylmethyl optimizes signaling bias [3] [10].

Table 2: GPCR Modulation by N-Cyclopropylmethyl-Containing Ligands

LigandReceptor TargetFunctional EffectStructural Basis
3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide (predicted)MOR/KORG~i~ bias (hypothesized)Aminomethyl: orthosteric engagement; N-CPM: TM5/ECL2 subpocket
MP1207/MP1208 [3]MOR/KORG~i~ partial agonism, diminished β-arrestin recruitmentN-CPM stabilizes TM5-ECL2 hydrophobic cleft
FTBMT [5]GPR52cAMP elevation, antipsychotic-like effectsN-Benzyl analog; cyclopropyl absent
IBNtxA [3]MORG~i~ bias, reduced respiratory depression6β-amidoepoxymorphinan with C14-OH

Research Gaps in Aminomethyl Linker Applications for Blood-Brain Barrier Penetration

Despite the prevalence of aminomethyl-substituted aromatics in neurotherapeutics, quantitative structure-BBB relationships for this moiety remain inadequately characterized. Critical knowledge gaps include:

  • Transporter interactions: The aminomethyl group’s protonated state may facilitate interactions with solute carrier (SLC) transporters (e.g., LAT-1, MCT1) expressed at the BBB. However, no studies have directly measured the affinity of 3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide or analogs for such influx transporters. Molecular modeling suggests the -CH~2~NH~3~+ group could mimic endogenous substrates like phenylalanine [4].
  • Passive diffusion kinetics: While logP values predict moderate passive permeability (cLogP ≈ 1.8), the impact of the aminomethyl group’s desolvation penalty on transmembrane flux is unquantified. Comparative studies with des-methyl analogs (e.g., 3-amino vs. 3-aminomethyl derivatives) are lacking but could delineate hydrogen-bonding trade-offs [1] [6].
  • Metabolic vulnerability: Benzylamine moieties undergo extensive oxidative deamination by monoamine oxidases (MAO) and cytochrome P450s. The compound’s stability in BBB endothelia—where MAO-A/B expression is high—remains untested. In vitro microdialysis coupled with mass spectrometry (as applied to CGP 36742 ) could quantify intact molecule penetration.
  • Empirical penetration data: Existing BBB studies on related compounds show discordant results. For instance, aminophylline failed to enhance aspirin’s CNS penetration despite adenosine receptor effects [4], whereas microdialysis/MS confirmed BBB transit of phosphinic acid analogs . 3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide lacks direct in vivo CNS pharmacokinetics:

Table 3: Blood-Brain Barrier Penetration Assessment Methods for Aminomethyl Derivatives

MethodApplication ExampleSensitivitySuitability for 3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide
Microdialysis/MS Quantified APBP (CGP 36742) in rat brain dialyzate10 µM LODIdeal for unmodified compound detection in interstitial fluid
GC/MS tissue analysis Tissue distribution of phosphinic acid analogs1 µM LODRequires derivatization; may alter analyte stability
Arterial input avoidance [4]Assessed aspirin penetration after axillary injectionN/AMinimizes peripheral metabolism; applicable to initial kinetics
In silico prediction (QSPR)logBB = -0.04 to +0.26 for analogs [6]VariableLimited by training set diversity; needs experimental validation

Priority research directions should include:

  • Structure-permeability relationships: Systematic variation of aminomethyl positioning (ortho, meta, para) and N-substitution to map optimal vectors for BBB transit while retaining target engagement.
  • Pro-drug approaches: Carbamate or acyloxymethyl masking of the amine to reduce polarity, with enzymatic reactivation in CNS compartments.
  • Transport engineering: Conjugation with carrier-mediated transport (CMT) substrates (e.g., amino acid mimics) to exploit endogenous nutrient influx systems [4].

Closing these gaps could establish aminomethyl benzamides as versatile scaffolds for next-generation neurotherapeutics with optimized brain delivery.

Properties

CAS Number

1016705-90-0

Product Name

3-(Aminomethyl)-N-(cyclopropylmethyl)benzamide

IUPAC Name

3-(aminomethyl)-N-(cyclopropylmethyl)benzamide

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

InChI

InChI=1S/C12H16N2O/c13-7-10-2-1-3-11(6-10)12(15)14-8-9-4-5-9/h1-3,6,9H,4-5,7-8,13H2,(H,14,15)

InChI Key

OLIUGYMPWIZAQU-UHFFFAOYSA-N

SMILES

C1CC1CNC(=O)C2=CC=CC(=C2)CN

Canonical SMILES

C1CC1CNC(=O)C2=CC=CC(=C2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.